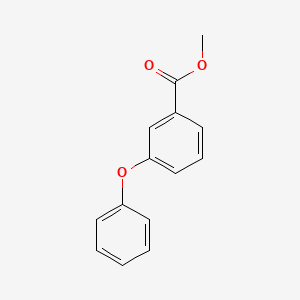

Propane-2,2-diylbis(4,1-phenylene) bis(2-hydroxybenzoate)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

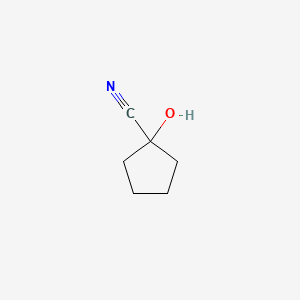

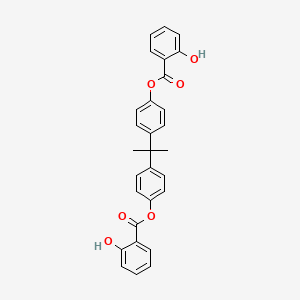

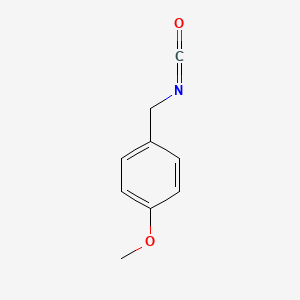

Propane-2,2-diylbis(4,1-phenylene) bis(2-hydroxybenzoate) is a compound that can be considered as a derivative or analog of bisphenol A (BPA), where the central propane moiety is linked to phenyl groups and further substituted with hydroxybenzoate groups. This structure is significant as it forms the backbone of many high-performance polymers due to its rigidity and ability to enhance polymer stability.

Synthesis Analysis

The synthesis of related compounds often involves nucleophilic aromatic substitution reactions. For instance, 2,2-bis(4-hydroxyphenyl)propane can undergo nucleophilic aromatic disubstitution to form various derivatives, such as 2,2-bis[4-(3,4-diaminophenoxy)phenyl]propane, which can be further polymerized into high-performance materials . Another synthetic approach involves phase transfer catalyzed polymerization, as seen in the synthesis of α,ω-bis(2,6-dimethylphenol)-poly(2,6-dimethyl-1,4-phenylene oxide) using 2,2-di(4-hydroxy-3,5-dimethylphenyl)propane . These methods highlight the versatility of the central bisphenol A-like moiety in creating a variety of complex polymers.

Molecular Structure Analysis

The molecular structure of compounds similar to propane-2,2-diylbis(4,1-phenylene) bis(2-hydroxybenzoate) is crucial for their performance in polymer applications. For example, the synthesis and X-ray studies of bis[(3-pentafluorophenoxy)phenyl] 4,4'-oxydibenzoate provide insights into the conformational flexibility and arrangement of polyarylate chains, which are important for understanding the properties of polymers derived from these monomers .

Chemical Reactions Analysis

The chemical reactivity of bisphenol A derivatives is often explored in the context of polymerization reactions. For example, the tetraamine derivative of 2,2-bis[4-(3,4-diaminophenoxy)phenyl]propane can be converted into polybenzimidazole through an oxidative heteroaromatization reaction . Additionally, the thermal transesterification of bis(hydroxymethyl)propane-1,3-diyl units in polyesters is another reaction that can lead to the formation of thermoset polyesters, demonstrating the potential for creating rigid and adhesive materials .

Physical and Chemical Properties Analysis

The physical and chemical properties of bisphenol A derivatives are influenced by their molecular structure. For instance, novel poly(arylene ether-thioether ketone) random copolymers based on 2,2-bis(4-mercaptophenyl)propane exhibit good yields and molecular weights, with thermal properties and crystallinity that vary depending on the copolymer composition . These properties are essential for the application of these materials in areas that require high thermal stability and specific mechanical characteristics.

Orientations Futures

The future directions for research on Propane-2,2-diylbis(4,1-phenylene) bis(2-hydroxybenzoate) could involve further exploration of its synthesis, chemical reactions, and potential applications. Given the interest in related compounds for their potential in creating new fluoropolymer architectures , Propane-2,2-diylbis(4,1-phenylene) bis(2-hydroxybenzoate) may also have potential in this area.

Propriétés

IUPAC Name |

[4-[2-[4-(2-hydroxybenzoyl)oxyphenyl]propan-2-yl]phenyl] 2-hydroxybenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H24O6/c1-29(2,19-11-15-21(16-12-19)34-27(32)23-7-3-5-9-25(23)30)20-13-17-22(18-14-20)35-28(33)24-8-4-6-10-26(24)31/h3-18,30-31H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEIPCDMHAQLHKV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)OC(=O)C2=CC=CC=C2O)C3=CC=C(C=C3)OC(=O)C4=CC=CC=C4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H24O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50291108 |

Source

|

| Record name | propane-2,2-diyldibenzene-4,1-diyl bis(2-hydroxybenzoate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50291108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

468.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Propane-2,2-diylbis(4,1-phenylene) bis(2-hydroxybenzoate) | |

CAS RN |

16527-05-2 |

Source

|

| Record name | NSC73184 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73184 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | propane-2,2-diyldibenzene-4,1-diyl bis(2-hydroxybenzoate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50291108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[2-(2-methylphenyl)acetyl]amino]acetic Acid](/img/structure/B1295602.png)

![8-Bromo-2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B1295620.png)